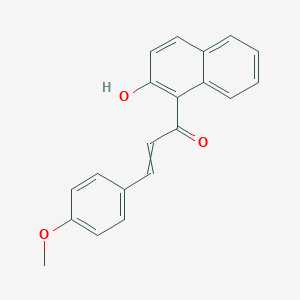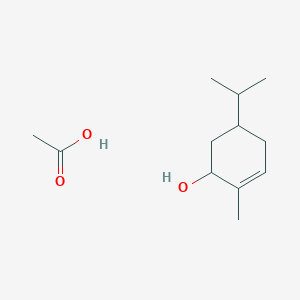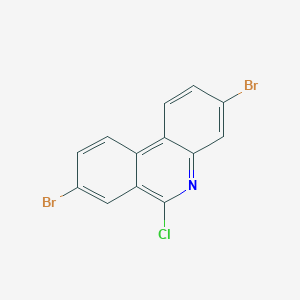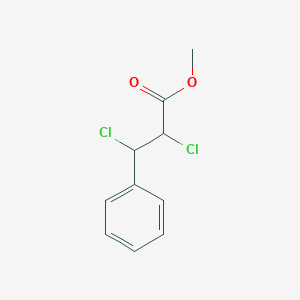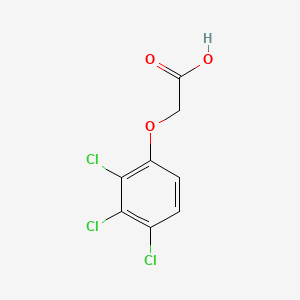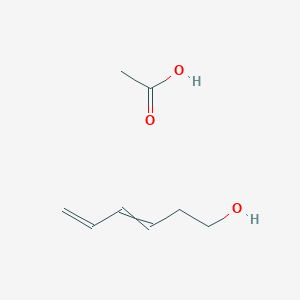
Acetic acid;hexa-3,5-dien-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;hexa-3,5-dien-1-ol can be achieved through various synthetic routes. One common method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form a 1,3-diene . This reaction is typically carried out in the presence of a strong base such as potassium tert-butoxide and a solvent like tetrahydrofuran (THF) . The reaction conditions often require low temperatures to ensure the stability of the intermediates and to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
Acetic acid;hexa-3,5-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are typical reagents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
Acetic acid;hexa-3,5-dien-1-ol has a wide range of applications in scientific research:
作用機序
The mechanism of action of acetic acid;hexa-3,5-dien-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandins and a decrease in inflammation . Additionally, the compound’s structure allows it to interact with cellular membranes, altering their properties and affecting cell signaling pathways .
類似化合物との比較
Similar Compounds
Hexa-1,3-dien-1-ol: This compound shares a similar diene structure but lacks the acetic acid group.
Ethyl sorbate: Another compound with a similar diene structure but different functional groups.
Uniqueness
Acetic acid;hexa-3,5-dien-1-ol is unique due to the presence of both the acetic acid and hexa-3,5-dien-1-ol moieties. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
特性
CAS番号 |
36206-75-4 |
|---|---|
分子式 |
C8H14O3 |
分子量 |
158.19 g/mol |
IUPAC名 |
acetic acid;hexa-3,5-dien-1-ol |
InChI |
InChI=1S/C6H10O.C2H4O2/c1-2-3-4-5-6-7;1-2(3)4/h2-4,7H,1,5-6H2;1H3,(H,3,4) |
InChIキー |
URKJNJMQMVCLHD-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.C=CC=CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


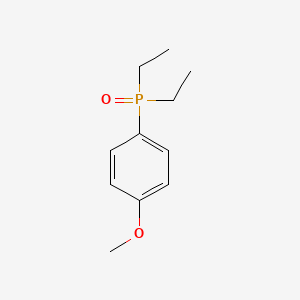
![3-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]butylcarbamoyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14687141.png)
![1-Methoxy-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene](/img/structure/B14687144.png)

![2-[(4-Propylphenoxy)methyl]oxirane](/img/structure/B14687156.png)
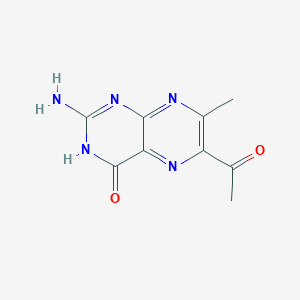
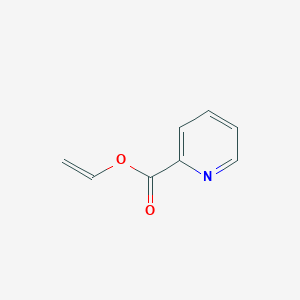
![4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-1-(furan-2-yl)-3-hydroxybutan-1-one](/img/structure/B14687173.png)
